1-Boc-3-(azidomethyl)-azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(azidomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-7(6-13)4-11-12-10/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQVGKDJCIPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 1 Boc 3 Azidomethyl Azetidine
Reactivity of the Azetidine (B1206935) Ring System
The reactivity of the azetidine ring in 1-Boc-3-(azidomethyl)-azetidine is largely dictated by its inherent ring strain, estimated to be around 25.5 kcal/mol. This strain makes the ring susceptible to reactions that lead to its opening or expansion, thereby relieving the steric and angular strain. The Boc protecting group, being an electron-withdrawing group, modulates this reactivity by decreasing the electron density on the nitrogen atom.
Ring-Opening Reactions
The strained nature of the azetidine ring makes it susceptible to cleavage by various reagents, leading to the formation of acyclic compounds. These reactions are often driven by the release of ring strain. Nucleophilic attack at one of the ring carbons can lead to the opening of the four-membered ring. For instance, azetidines can react with nucleophiles, resulting in the formation of functionalized amines. The regioselectivity of the ring opening is influenced by the substituents on the ring and the nature of the nucleophile. In the case of this compound, the presence of the azidomethyl substituent at the 3-position can influence the site of nucleophilic attack.
Furthermore, reductive ring-opening methods have been developed for azetidines. For example, treatment with a combination of sodium dispersion and 15-crown-5 (B104581) can selectively cleave the N-C bond of the azetidine ring under mild conditions. This method demonstrates a novel mechanistic pathway for azetidine ring cleavage.
Ring-Expansion Reactions
Azetidines can undergo ring-expansion reactions to form larger, more stable five- or six-membered heterocyclic systems. These transformations often involve rearrangement reactions initiated by the formation of a reactive intermediate. For example, the reaction of azetidines with rhodium-bound carbenes can lead to a [3+1] ring expansion, yielding highly substituted methylene (B1212753) azetidines. Another approach involves the treatment of 2-acyl azetidines with gold(I) catalysts, which can induce a ring expansion to form pyrrolin-4-ones. While these specific examples may not have been reported for this compound itself, they illustrate the general propensity of the azetidine core to undergo such transformations.
It is noteworthy that in some instances, Boc-protected azetidines have shown resistance to certain ring-expansion conditions. For example, in a study involving ring expansion reactions using cyclic hypervalent iodine reagents, a Boc-protected azetidine failed to react under conditions that were successful for oxetanes. This highlights the influence of the N-Boc group on the reactivity of the azetidine ring.
Electrophilic and Nucleophilic Reactions
The nitrogen atom of the azetidine ring, even when protected with a Boc group, can still exhibit some nucleophilic character. However, the electron-withdrawing nature of the Boc group significantly attenuates its reactivity towards electrophiles. Conversely, the carbon atoms of the azetidine ring can act as electrophilic centers, particularly when activated by adjacent functional groups or under acidic conditions. Nucleophilic substitution reactions at the C3 position are a common feature of azetidine chemistry.
Transformations Involving the Azidomethyl Moiety
The azidomethyl group is a versatile functional handle that allows for a variety of chemical transformations, most notably its participation in cycloaddition reactions.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide-alkyne cycloaddition is a powerful and widely used transformation for the formation of 1,2,3-triazole rings. This reaction, often referred to as a "click" reaction, is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups.
The copper(I)-catalyzed variant of the azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern organic synthesis. This reaction proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. The reaction is typically carried out under mild conditions and is compatible with a broad array of solvents and functional groups.
In the context of this compound, the azidomethyl group readily participates in CuAAC reactions with terminal alkynes. This transformation provides a straightforward method for conjugating the azetidine scaffold to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent, or by using a stable copper(I) salt.
Table 1: Examples of CuAAC Reactions with Azide-Containing Compounds
| Azide (B81097) Reactant | Alkyne Reactant | Catalyst System | Product | Reference |
| Benzyl azide | (Prop-2-yn-1-yloxy)benzene | Copper(I) salt | 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole | |
| Azido-DNA | Electron-deficient alkynes | None (in water) | Triazole-linked DNA | |
| Aryl azides | 1-Iodobutadiynes | CuI(PPh3)3 | 4-Iodo- and 5-iodo-1,2,3-triazoles |
Reactivity Influenced by 3-Position Substitution
The substituent at the 3-position of the azetidine ring significantly influences the ring's stability and reactivity. The presence of the N-Boc protecting group generally stabilizes the strained four-membered ring, making it more robust than NH-azetidines. However, the nature of the C3-substituent can dictate the outcome of certain reactions, particularly those involving ring-opening.
Research by Zard and co-workers has demonstrated a notable example of this influence. They found that a 3-substituted N-Boc azetidine, formed from the radical addition of a xanthate to N-Boc-2-azetine, undergoes a ring-opening reaction when treated with ammonia (B1221849) or primary amines. acs.orgrsc.orgnih.gov This process leads to the formation of highly substituted 4-(aminomethyl)pyrroles. mcours.netrsc.org The reaction proceeds through aminolysis of the C3-substituent, which triggers fragmentation of the azetidine ring and subsequent condensation to form the pyrrole. nih.gov This highlights a pathway where the C3-substituent directly participates in a transformation that leads to the cleavage of the azetidine ring, converting it into a different, more stable heterocyclic system. researchgate.netrsc.org
Conversely, under other conditions, the N-Boc protected azetidine ring can be quite stable. For instance, in a study investigating ring-expansion reactions, a Boc-protected azetidine failed to react under conditions where a similarly substituted oxetane (B1205548) readily underwent expansion. acs.org This suggests that the N-Boc group can render the azetidine ring sufficiently stable to resist certain reaction pathways, making the reactivity of the C3-substituent the primary focus for chemical modification. The ease of ring cleavage for azetidines often depends on the quaternization of the ring nitrogen, a process that is prevented by the Boc-protecting group under neutral or basic conditions. researchgate.net
Therefore, the reactivity of this compound and its derivatives is a balance between the inherent strain of the four-membered ring and the electronic and steric effects of the N-Boc and C3-substituents. While the azide at the 3-position provides a handle for numerous transformations, the resulting substituent can, under specific conditions, facilitate the cleavage and rearrangement of the azetidine ring itself.
Advanced Synthetic Applications and Utility As a Building Block
Construction of Complex Heterocyclic Systems
The dual functionality of 1-Boc-3-(azidomethyl)-azetidine makes it an excellent starting material for synthesizing more complex heterocyclic structures. The azetidine (B1206935) ring itself can be a core component of a larger system, while the azidomethyl group provides a reactive handle for various cyclization and coupling reactions. ub.bwrsc.org
One of the most powerful applications of the azide (B81097) moiety is its participation in [3+2] cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the azetidine scaffold to other molecular fragments. This strategy is widely employed to create novel, complex molecules with potential biological activity. For example, reacting this compound with various terminal alkynes furnishes a library of 1,4-disubstituted triazoles fused to the azetidine core. pwr.edu.pl
Furthermore, the azide can be transformed into other functionalities, such as an amine, which can then undergo intramolecular cyclization to form bicyclic or spirocyclic systems. Ring-expansion reactions of the azetidine core, though challenging, also offer a pathway to larger nitrogen-containing heterocycles like piperidines. rsc.org The strain inherent in the four-membered ring can be harnessed to drive these transformations. rsc.org
| Starting Material | Reagent/Reaction Type | Product Type | Reference |
| This compound | Terminal Alkyne, Cu(I) catalyst | Azetidinyl-1,2,3-triazole | pwr.edu.pl |
| 1-Boc-3-(aminomethyl)-azetidine | Dicarbonyl compound | Fused Bicyclic Heterocycle | N/A |
| cis-2-(2-bromo-1,1-dimethylethyl)azetidines | Silver salt, DMSO | 5,5-dimethylpiperidin-4-one | rsc.org |
Synthesis of Conformationally Constrained Scaffolds
The development of molecules with well-defined three-dimensional structures is a central goal in drug discovery. The inherent rigidity of the azetidine ring makes it an ideal scaffold for creating conformationally constrained molecules. researchgate.netmdpi.com By incorporating the azetidine moiety, chemists can limit the conformational flexibility of a molecule, which can lead to increased potency, selectivity, and improved pharmacokinetic properties.
This compound is particularly useful in this context. It serves as a constrained bioisostere for various amino acids and dipeptides. acs.orgresearchgate.net The four-membered ring locks the backbone into a specific orientation, which can be used to mimic or stabilize secondary structures in peptides, such as β-turns. mdpi.com The synthesis of foldamers, which are oligomers that adopt specific, predictable conformations, has also benefited from the use of constrained building blocks like functionalized azetidines. researchgate.net The azidomethyl group allows for the straightforward attachment of these rigid scaffolds to other parts of a target molecule or for the construction of oligomers with defined shapes. acs.org
Incorporation into Peptide and Peptidomimetic Structures
Peptidomimetics are compounds designed to mimic natural peptides but with enhanced stability and oral bioavailability. Azetidine-containing amino acids are frequently used as building blocks in peptidomimetic design due to their ability to impart conformational constraint and act as surrogates for natural amino acids. ub.bwrsc.orgnih.gov
This compound is an excellent precursor for a non-natural, constrained amino acid. The synthetic pathway typically involves two key steps:
Reduction of the azide: The azidomethyl group (-CH₂N₃) is readily reduced to an aminomethyl group (-CH₂NH₂), yielding 1-Boc-3-(aminomethyl)azetidine. sigmaaldrich.comfishersci.at
Peptide Coupling: The resulting primary amine, along with the secondary amine of the azetidine ring (after Boc deprotection), can be incorporated into a peptide chain using standard peptide synthesis protocols.
This approach allows for the creation of peptides containing a rigid azetidine linker. An alternative strategy involves using the azide for CuAAC "click" ligation to an alkyne-modified peptide or amino acid. This results in a triazole ring within the peptide backbone, which itself acts as a stable, rigid peptide bond isostere. Research has shown that the introduction of azetidine-based units can lead to interesting peptidomimetic structures with unique reactivity and potential therapeutic applications. acs.orgnih.gov
Precursor for Advanced Organic Transformations
Beyond its direct use in building larger structures, this compound is a substrate for various advanced organic transformations that further highlight its synthetic versatility.
The azidomethyl group is not merely a precursor to triazoles or amines; it can undergo several valuable interconversions. The most common and synthetically useful transformations are the Staudinger reaction and catalytic hydrogenation.
Staudinger Reduction: The reaction of the azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting aza-ylide, provides a mild and efficient method to obtain the corresponding primary amine, 1-Boc-3-(aminomethyl)azetidine. This method is notable for its high chemoselectivity.
Catalytic Hydrogenation: Hydrogenation over a palladium-on-carbon (Pd/C) catalyst is another standard procedure for reducing the azide to an amine. This method is highly efficient but may be incompatible with other reducible functional groups in the molecule.
Click Chemistry: As mentioned previously, the Huisgen [3+2] cycloaddition with alkynes is a primary transformation for this functional group, yielding stable triazole rings. pwr.edu.pl
| Reaction | Reagents | Product Functional Group | Key Features |
| Staudinger Reduction | 1. PPh₃2. H₂O | Primary Amine (-CH₂NH₂) | Mild conditions, high chemoselectivity |
| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine (-CH₂NH₂) | High efficiency, common lab procedure |
| Azide-Alkyne Cycloaddition | Alkyne, Cu(I) catalyst | 1,2,3-Triazole | High yield, bioorthogonal, forms stable linker |
The direct functionalization of C-H bonds is a powerful strategy in modern synthesis that avoids the need for pre-functionalized starting materials. In the context of azetidines, C-H activation typically targets the α-positions to the nitrogen atom (C2 and C4). The N-Boc group can serve as a directing group in some metal-catalyzed C-H activation processes. organic-chemistry.org
While the N-Boc group is sometimes considered less effective than other activating groups (like the N-Botc group) for facilitating direct α-lithiation, it has been successfully used in palladium-catalyzed C-H activation/cross-coupling reactions. organic-chemistry.orgacs.org For instance, Pd-catalyzed reactions can achieve arylation at the β-position of N-Boc-azetidine carboxylic acid derivatives. nih.govpnas.org These methodologies allow for the late-stage functionalization of the azetidine core, providing rapid access to a diverse range of substituted azetidines. Although direct C-H activation on this compound itself is not widely reported, the established reactivity of the N-Boc-azetidine scaffold suggests that such transformations are feasible, opening avenues for novel synthetic applications. nih.govpnas.org
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 1-Boc-3-(azidomethyl)-azetidine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy of this compound is used to determine the number of different types of protons and their neighboring environments. While specific, experimentally verified ¹H NMR data for this compound is not widely published in peer-reviewed literature, predicted spectra and data from analogous compounds provide a reliable estimation of the expected chemical shifts and coupling patterns.
The key proton signals for this compound are anticipated in the following regions:
Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group is expected around δ 1.4 ppm.
Azetidine (B1206935) Ring Protons: The protons on the four-membered azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The CH proton at the 3-position, being adjacent to the azidomethyl group, would likely appear as a multiplet. The four CH₂ protons of the azetidine ring would also resonate as multiplets, typically in the range of δ 3.5-4.2 ppm.
Azidomethyl Protons: The two protons of the azidomethyl group (CH₂N₃) are expected to appear as a doublet, coupled to the CH proton at the 3-position of the azetidine ring, likely in the region of δ 3.4-3.6 ppm.
For comparison, the related compound tert-butyl 3-(aminomethyl)azetidine-1-carboxylate shows signals for the azetidine and aminomethyl protons in similar regions, supporting these predicted values.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C(CH₃)₃ (Boc) | ~1.4 | Singlet |
| CH₂N₃ | ~3.4-3.6 | Doublet |
| Azetidine CH | Multiplet | Multiplet |
| Azetidine CH₂ | ~3.5-4.2 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. As with ¹H NMR, specific experimental data for this compound is scarce. However, based on the structure and data from similar compounds, the following chemical shifts can be anticipated:
Boc Group: The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the methyl carbons around δ 28 ppm. The carbonyl carbon of the Boc group should appear further downfield, typically in the range of δ 155-157 ppm.
Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the region of δ 30-60 ppm. The CH carbon at the 3-position would be shifted due to the attached azidomethyl group.
Azidomethyl Carbon: The carbon of the azidomethyl group (CH₂N₃) is anticipated to appear around δ 50-55 ppm.
Analysis of related structures, such as tert-butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate, shows the azetidine ring carbons and the carbons of the protecting group in comparable chemical shift regions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C (CH₃)₃ (Boc) | ~28 |
| C (CH₃)₃ (Boc) | ~80 |
| C =O (Boc) | ~156 |
| Azetidine C H | ~35-45 |
| Azetidine C H₂ | ~55-60 |
| C H₂N₃ | ~52 |
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the azetidine ring protons and the azidomethyl protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign which protons are attached to which carbons, for example, linking the azidomethyl proton signals to the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and confirming the connectivity across the entire molecule. For instance, correlations from the Boc protons to the carbonyl carbon and the quaternary carbon of the Boc group would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the azetidine ring and the orientation of the substituents.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Azide (B81097) (N₃) stretch | ~2100 | Strong, Sharp |
| Carbonyl (C=O) of Boc group | ~1690 | Strong |
| C-H stretch (alkane) | ~2850-3000 | Medium to Strong |
| C-N stretch | ~1100-1300 | Medium |
The presence of a strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the azide functional group. The strong absorption around 1690 cm⁻¹ confirms the presence of the carbonyl group of the Boc protecting group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₁₆N₄O₂), the expected exact mass is approximately 212.1273 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the Boc group or parts of it, and potentially the loss of dinitrogen (N₂) from the azide group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and the conformation of the azetidine ring. While the structures of many azetidine derivatives have been established by X-ray crystallography, specific crystallographic data for this compound is not currently available in open-access crystallographic databases. Such a study would be invaluable for confirming the stereochemistry and solid-state packing of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of "this compound." This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, often to within a few parts per million (ppm). Such precision allows for the unambiguous determination of the elemental composition of the compound, confirming that the synthesized molecule corresponds to the expected molecular formula of C₉H₁₆N₄O₂.
In the analysis of "this compound," HRMS is typically performed using soft ionization techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. These methods minimize fragmentation during the ionization process, allowing for the clear observation of the protonated molecule [M+H]⁺, as well as common adducts like the sodium [M+Na]⁺ and potassium [M+K]⁺ ions.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Adduct | Calculated m/z |
| C₉H₁₆N₄O₂ | [M+H]⁺ | 213.1352 |
| C₉H₁₆N₄O₂ | [M+Na]⁺ | 235.1171 |
| C₉H₁₆N₄O₂ | [M+K]⁺ | 251.0911 |
The data presented in this table is generated based on the elemental composition of the compound and the known isotopic masses. In a research or quality control setting, the observation of experimental m/z values that closely match these calculated values would provide strong evidence for the successful synthesis and structural integrity of "this compound."
Computational and Theoretical Studies
Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain and Reactivity
The four-membered azetidine ring is characterized by significant ring strain, a key determinant of its reactivity. researchgate.netrsc.org Quantum chemical calculations have been instrumental in quantifying this strain and understanding its implications for the chemical behavior of azetidine derivatives.
The ring strain energy of azetidine is approximately 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other strained four-membered rings like cyclobutane (B1203170) and significantly higher than that of five-membered rings such as pyrrolidine (B122466). researchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a feature that is often exploited in organic synthesis. clockss.org
Computational methods, such as M06-2X/6-311++G(2df,2pd)//M06-2X/6-31+G(d), have been employed to investigate the intrinsic gas-phase basicity of strained nitrogen heterocycles, including azetidine. srce.hr These studies have shown that basicity generally increases with ring size, a trend consistent with a decrease in ring strain. srce.hr The reactivity of azetidines is driven by this considerable ring strain, yet the ring is more stable than that of aziridines, allowing for easier handling while still offering unique reactivity under appropriate conditions. rsc.org
Theoretical studies have also provided explanations for the regioselectivity observed in ring-formation reactions. For instance, quantum chemical calculations have been used to explain Baldwin's rules in the context of azetidine synthesis from oxiranes, demonstrating that the formation of the strained four-membered ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring under specific conditions. acs.org Analysis of transition state geometries has revealed that the angle of attack is more favorable for the formation of the four-membered ring. acs.org
Table 1: Calculated Ring Strain Energies of Cyclic Amines
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
| Aziridine (B145994) | 3 | 26.7 - 27.7 |
| Azetidine | 4 | 25.2 - 25.4 |
| Pyrrolidine | 5 | 5.4 - 5.8 |
| Piperidine | 6 | 0 |
Data compiled from multiple sources. researchgate.netrsc.org
Conformational Analysis of 1-Boc-3-(azidomethyl)-azetidine
Computational studies on related bicyclic diamines have highlighted the importance of the N-C-C-N dihedral angle in determining suitable substrates for certain reactions. researchgate.net Similar conformational analyses, likely employing methods like molecular mechanics or density functional theory (DFT), would be essential to understand the preferred conformations of this compound and how they influence its chemical properties and potential biological activity.
Reaction Mechanism Studies of Synthetic Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions used to synthesize complex molecules like this compound. One common synthetic route involves the nucleophilic substitution of a suitable leaving group at the 3-position of a 1-Boc-azetidine precursor with an azide (B81097) anion.
For example, the synthesis can be achieved by reacting tert-butyl 3-(mesyloxymethyl)azetidine-1-carboxylate with sodium azide. Theoretical studies can model the transition state of this SN2 reaction, providing insights into the reaction kinetics and the factors that influence its efficiency.
Other synthetic approaches to the azetidine core include:
Intramolecular cyclization: This is a common and established method for forming the azetidine ring, typically involving the displacement of a leaving group by a nitrogen atom. clockss.org
[2+2] Photocycloaddition: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. rsc.org Mechanistic studies, often supported by computational models, are crucial for understanding the regio- and stereoselectivity of these reactions. rsc.org
Gold-Catalyzed Oxidative Cyclization: This method has been used for the synthesis of azetidin-3-ones from chiral N-propargylsulfonamides, proceeding through a reactive α-oxogold carbene intermediate. nih.gov
Understanding the mechanisms of these varied synthetic pathways through computational studies allows for the optimization of reaction conditions and the prediction of product outcomes.
Molecular Modeling for Understanding Structural Features and Interactions
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, molecular modeling is crucial for visualizing its structural features and predicting its interactions with other molecules, such as enzymes or receptors.
The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the molecule's steric and electronic properties. sigmaaldrich.com The azidomethyl group at the 3-position introduces a versatile functional handle that can participate in various chemical transformations, most notably click chemistry reactions.
Molecular modeling can be used to:
Analyze the electrostatic potential surface: This can identify electron-rich and electron-poor regions of the molecule, predicting sites of nucleophilic or electrophilic attack.
Simulate docking with biological macromolecules: If this compound or its derivatives are being investigated as potential drug candidates, molecular docking simulations can predict binding modes and affinities to target proteins.
Study intermolecular interactions: Modeling can help understand how the molecule might interact with solvents or other reagents, which is important for predicting its behavior in different chemical environments.
These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental methods alone, thereby accelerating the design and development of new chemical entities based on the azetidine scaffold.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly functionalized azetidines is often challenging due to the inherent ring strain of the four-membered heterocycle. bohrium.comrsc.org Traditional methods can require harsh conditions or multi-step procedures that are not always efficient or environmentally friendly. nih.gov Future research should focus on developing more sustainable and efficient synthetic routes to 1-Boc-3-(azidomethyl)-azetidine and its derivatives.
Key areas for investigation include:
Photochemical Methods : Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition between an imine and an alkene), present a powerful strategy for constructing the azetidine (B1206935) core under mild conditions. bohrium.comrsc.org Research into photocatalytic systems that enable the direct and stereocontrolled synthesis of 3-substituted azetidines could significantly improve accessibility. rsc.org
Catalytic C-H Functionalization : Developing methods for the direct C-H functionalization of simpler azetidine precursors could provide a more atom-economical route. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has already shown promise for forming azetidine rings. organic-chemistry.org
Flow Chemistry : Continuous flow processes can offer improved safety, scalability, and control over reaction parameters. Given that azide (B81097) chemistry can involve potentially energetic intermediates, flow reactors could enable safer handling and processing on a larger scale.
Biocatalysis : The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and reduce the reliance on hazardous reagents. Exploring enzymes for asymmetric reductions or cyclization reactions is a promising avenue.
| Synthetic Strategy | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Cyclization | Intramolecular SN2 reaction of γ-amino halides or alcohols. frontiersin.orgmagtech.com.cn | Well-established and reliable for certain substrates. | Improving yields and reducing byproducts. |
| Photocycloaddition | Light-induced [2+2] cycloaddition to form the azetidine ring. rsc.org | Mild conditions, access to complex structures. bohrium.com | Expanding substrate scope and controlling regioselectivity. |
| Strain-Release Reactions | Homologation of azabicyclo[1.1.0]butanes. rsc.org | Provides access to densely functionalized azetidines. rsc.org | Developing new catalysts and reaction partners. |
| Sustainable Routes (Proposed) | Methods utilizing flow chemistry, photocatalysis, or biocatalysis. | Enhanced safety, reduced waste, improved selectivity, milder conditions. | Screening catalysts and enzymes, optimizing flow conditions. |
Exploration of New Reactivity Patterns for the Azidomethyl Group
The azidomethyl group is a versatile functional handle, primarily known for its participation in "click chemistry" and its reduction to a primary amine. nih.gov However, its reactivity extends beyond these transformations. Future research should aim to unlock new reactivity patterns to further broaden the synthetic utility of this compound.
Potential areas for exploration include:
Nitrene-Mediated Reactions : Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. nih.gov This intermediate could be trapped intramolecularly to form novel bicyclic systems or participate in intermolecular C-H insertion or amination reactions, providing direct access to complex amine derivatives.
Dipolar Cycloadditions : While the Huisgen 1,3-dipolar cycloaddition with alkynes is well-established, exploring cycloadditions with other dipolarophiles (e.g., nitriles, alkenes under strain) could lead to novel heterocyclic systems fused or appended to the azetidine core. nih.govresearchgate.net
Aza-Wittig Reaction : The reaction of the azide with phosphines generates an iminophosphorane, which can react with carbonyl compounds in an aza-Wittig reaction to form imines. mdpi.com This provides a pathway to elaborate the azidomethyl side chain into more complex nitrogen-containing structures.
Conversion to Other Functional Groups : Investigating novel transformations of the azide group into functionalities other than amines or triazoles, such as isocyanates or N-heterocycles, would expand its synthetic potential.
| Reaction Type | Description | Typical Product | Potential for Exploration |
|---|---|---|---|
| Huisgen Cycloaddition (CuAAC/SPAAC) | Reaction with an alkyne to form a five-membered ring. nih.gov | 1,2,3-Triazole | Use of novel alkynes and catalysts to create functionalized triazoles. |
| Staudinger Reduction/Ligation | Reaction with a phosphine, followed by hydrolysis. mdpi.com | Primary Amine | Development of tandem ligation-cyclization strategies. |
| Nitrene Insertion | Thermal or photochemical generation of a nitrene. nih.gov | C-H amination products, aziridines. | Intramolecular C-H insertion to form bicyclic azetidines. |
| Aza-Wittig Reaction | Formation of an iminophosphorane which reacts with aldehydes/ketones. mdpi.com | Imine | Synthesis of complex side chains and macrocyclization. |
Design and Synthesis of Advanced Scaffolds Utilizing this compound
The azetidine ring is considered a valuable scaffold in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability while providing a rigid three-dimensional structure. nih.govlifechemicals.comresearchgate.net this compound is an ideal starting point for diversity-oriented synthesis (DOS) to generate libraries of complex molecules for drug discovery. nih.gov
Future design and synthesis efforts could focus on:
Spirocyclic Systems : The C3 position of the azetidine ring can serve as a spirocyclic junction. The azidomethyl group can be transformed into a nucleophilic amine, which can then participate in cyclization reactions with bifunctional reagents to construct a second ring.
Fused Bicyclic Scaffolds : The azetidine nitrogen and the side-chain functional group (derived from the azide) can be used as anchor points to build a fused ring system. For example, after deprotection of the Boc group and reduction of the azide, the resulting diamine could be cyclized to form fused pyrazine (B50134) or diazepine (B8756704) analogues.
Bridged Systems : Intramolecular reactions, such as the aforementioned nitrene C-H insertion or an intramolecular alkylation involving the azetidine nitrogen and a functionalized side chain, could lead to the formation of novel bridged azabicyclic structures. nih.gov These conformationally constrained scaffolds are of high interest in drug design. enamine.net
| Scaffold Type | Synthetic Strategy Example | Key Intermediates | Potential Applications |
|---|---|---|---|
| Spirocyclic Azetidines | Reduction of azide to amine, followed by condensation with a cyclic anhydride (B1165640) or diketone. | 1-Boc-3-(aminomethyl)-azetidine sigmaaldrich.com | CNS-focused libraries, probe discovery. nih.govresearchgate.net |
| Fused Azetidines | Boc deprotection, azide reduction, and cyclization with a dicarbonyl compound. | 3-(Aminomethyl)azetidine | Peptidomimetics, enzyme inhibitors. |
| Bridged Azetidines | Intramolecular cyclization via nitrene insertion or nucleophilic substitution. | Functionalized azetidine with an electrophilic side chain. | Conformationally rigid drug candidates. enamine.net |
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 1-Boc-3-(azidomethyl)-azetidine with optimal yield and purity?
The synthesis typically involves multi-step routes:
- Mitsunobu Reaction : For introducing azide groups via alcohol intermediates. For example, azidomethylation of 3-hydroxyazetidine derivatives using Mitsunobu conditions (e.g., DIAD, PPh₃, and HN₃) .
- Grignard/Organolithium Additions : Functionalization of 1-Boc-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate) with Grignard reagents to install substituents, followed by azide introduction via alkylation or substitution .
- Click Chemistry Precursor : The azide group enables copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes, useful for bioconjugation in drug discovery .
Key Considerations : Use anhydrous conditions for azide handling, monitor reaction progress via TLC or LC-MS, and purify via column chromatography with inert gas protection to avoid decomposition.
Q. Q2. What are the optimal storage conditions to ensure stability of this compound?
- Temperature : Store at 2–8°C (short-term) or -20°C (long-term) to prevent thermal degradation .
- Light/Moisture : Protect from light and moisture using amber vials and desiccants (e.g., molecular sieves) .
- Handling : Use gloveboxes or Schlenk lines under nitrogen/argon to minimize exposure to atmospheric O₂ and H₂O .
Reactivity and Functionalization
Q. Q3. How does the azidomethyl group influence reactivity in bioconjugation or peptide modification?
The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry":
- Conditions : Use CuSO₄·5H₂O (1–5 mol%) with sodium ascorbate in polar solvents (e.g., DMF, H₂O) at 25–50°C for 1–24 hours .
- Applications : Site-specific labeling of proteins, nucleic acids, or small molecules. For example, coupling with alkynyl fluorophores or affinity tags in drug discovery .
Safety Note : Azides are potentially explosive; avoid high concentrations (>1 M) and mechanical stress during handling .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q4. What strategies improve metabolic stability of azetidine-containing compounds in preclinical studies?
- Metabolic Soft Spot Identification : Incubate with hepatic microsomes (e.g., rat/human) to identify oxidation sites. For this compound, benzylic hydroxylation on the azetidine ring is a major pathway .
- Substituent Effects :
- Fluorination : Replace benzylic H with F to block oxidation (e.g., 3-fluoro derivatives reduce clearance by ~50%) .
- Steric Shielding : Introduce methyl or spirocyclic groups at the 2-position, though this may reduce potency (e.g., EC₅₀ increases from 324 nM to >1 µM) .
Q. Q5. How can computational methods predict the drug-likeness and target interactions of azetidine derivatives?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., Mycobacterium tuberculosis enzymes). For azetidines, prioritize hydrophobic pockets and hydrogen-bonding residues .
- ADME Prediction : Tools like SwissADME calculate Lipinski parameters (e.g., logP <5, MW <500 Da) and BBB permeability. Azetidines with logP ~2.5 and polar surface area <90 Ų show enhanced CNS penetration .
Validation : Compare docking scores with experimental EC₅₀ values and refine force fields using crystallographic data (e.g., PDB IDs for target proteins) .
Biological Applications and Mechanistic Studies
Q. Q6. What evidence supports the role of azetidine derivatives in targeting Mycobacterium tuberculosis?
- Mode of Action : Azetidines inhibit mycolic acid biosynthesis, critical for bacterial cell wall integrity. Transcriptomic profiling (RNA-seq) shows downregulation of fasII and accD5 genes in treated Mtb .
- Resistance Profile : No detectable resistance in vitro after 28 days at 4× MIC, suggesting a high barrier to resistance .
Experimental Design : Perform MIC assays in Middlebrook 7H9 media with 10% OADC enrichment, using rifampicin as a control .
Safety and Regulatory Compliance
Q. Q7. What safety protocols are essential for handling azetidine derivatives in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA during Boc deprotection) .
- Waste Disposal : Collect azide-containing waste separately and neutralize with NaNO₂/HCl before disposal by certified hazardous waste services .
Emerging Applications
Q. Q8. How are azetidine scaffolds utilized in CNS drug design to enhance blood-brain barrier (BBB) permeability?
- Library Design : Azetidines mimic neurotransmitters (e.g., dopamine, serotonin) and are prioritized in diversity libraries for BBB penetration. Key parameters include MW <450 and hydrogen-bond count <8 .
- Case Study : 3-Fluoroazetidine derivatives exhibit micromolar inhibition of pancreatic cancer cell growth via non-glycosidase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
